4-Tert-butyl-2-methylphenyl propanoate
Description
Properties
CAS No. |
51233-83-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(4-tert-butyl-2-methylphenyl) propanoate |
InChI |
InChI=1S/C14H20O2/c1-6-13(15)16-12-8-7-11(9-10(12)2)14(3,4)5/h7-9H,6H2,1-5H3 |
InChI Key |
QEHWBSLNKHKIHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-methylphenyl propanoate typically involves the esterification of 4-Tert-butyl-2-methylphenol with propanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-methylphenyl propanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, such as potassium permanganate, to convert the ester into a carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: 4-Tert-butyl-2-methylbenzoic acid.
Reduction: 4-Tert-butyl-2-methylphenyl methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Tert-butyl-2-methylphenyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fragrances, flavoring agents, and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of 4-Tert-butyl-2-methylphenyl propanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The tert-butyl group in 4-tert-butyl-2-methylphenyl propanoate increases steric hindrance, likely reducing volatility and enhancing thermal stability compared to linear esters like ethyl propanoate .
- Aroma Profile: While ethyl propanoate and ethyl 3-(methylthio)propanoate contribute to fruity/pineapple aromas, the bulky aryl substituents in 4-tert-butyl-2-methylphenyl propanoate may shift its odor profile toward musk or woody notes, though experimental data are needed .
Physicochemical Properties
Retention and Migration Behavior
Esters such as ethyl hexanoate and ethyl propanoate exhibit similar retention times in chromatographic analyses but differ in migration times due to polarity and molecular weight differences . The tert-butyl and methyl groups in 4-tert-butyl-2-methylphenyl propanoate are expected to prolong retention times compared to simpler esters, as bulkier groups reduce mobility in nonpolar stationary phases.
Dimerization in Ionization
Propanoate esters can form protonated dimers during ionization, with dimer abundance correlating with compound concentration . The bulky substituents in 4-tert-butyl-2-methylphenyl propanoate may hinder dimer formation compared to ethyl propanoate, altering its mass spectrometry signature.
Odor Prediction and QSAR Limitations
Quantitative structure-activity relationship (QSAR) models for fruity odors perform well for linear esters (e.g., propylpropanoate) but fail for structurally divergent analogs like cyclopentyl propanoate . The tert-butyl and methyl substituents in 4-tert-butyl-2-methylphenyl propanoate likely place it outside the predictive scope of existing models, necessitating experimental odor profiling.
Q & A
Q. What experimental strategies are recommended for synthesizing 4-Tert-butyl-2-methylphenyl propanoate with high purity?
- Methodological Answer : The synthesis can be optimized via acid-catalyzed esterification between 4-Tert-butyl-2-methylphenol and propanoic acid. Use sulfuric acid (H₂SO₄) as a catalyst (1–5 mol%) under reflux conditions (110–120°C) for 6–12 hours. Monitor reaction progress using thin-layer chromatography (TLC) with hexane/ethyl acetate (8:2) as the mobile phase. Purify the crude product via column chromatography (silica gel, gradient elution from hexane to ethyl acetate) or recrystallization from ethanol . Confirm purity using HPLC (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) .
Q. How can the structure of 4-Tert-butyl-2-methylphenyl propanoate be validated post-synthesis?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- ¹H NMR : Identify ester carbonyl resonance (δ ~4.1–4.3 ppm for the methylene group adjacent to the ester oxygen) and tert-butyl group protons (δ ~1.3 ppm, singlet). Compare with reference spectra of structurally similar esters (e.g., ethyl propanoate) .
- FTIR : Confirm ester C=O stretch at ~1730–1740 cm⁻¹ and aromatic C–H stretches (3000–3100 cm⁻¹) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol and refine the structure using SHELXL .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 4-Tert-butyl-2-methylphenyl propanoate in biological systems?
- Methodological Answer : Use density functional theory (DFT) to calculate the molecule’s electrostatic potential surface and frontier molecular orbitals (HOMO/LUMO). This identifies nucleophilic/electrophilic sites for metabolic interactions. For example:
- Hydrolysis susceptibility : Simulate ester bond cleavage under acidic/basic conditions using solvation models (e.g., PCM). Compare activation energies with experimental hydrolysis rates .
- Metabolite prediction : Apply in silico tools like GLORY or Meteor to map potential metabolic pathways (e.g., β-oxidation or conjugation reactions) .
Q. What analytical approaches resolve contradictions in propanoate metabolism studies involving this compound?
- Methodological Answer : Conflicting data may arise from differences in experimental models (e.g., microbial vs. mammalian systems). Address this by:
- Targeted metabolomics : Quantify propanoate-derived metabolites (e.g., methylcitrate) using LC-MS/MS with isotope-labeled internal standards .
- Pathway enrichment analysis : Apply tools like E.PathDash to identify statistically significant pathway activation (e.g., KEGG pau00640) in transcriptomic datasets .
- Cross-validation : Compare results across in vitro (cell lines) and in vivo (animal models) systems to distinguish species-specific effects.
Q. How does steric hindrance from the tert-butyl group influence the compound’s spectroscopic and catalytic properties?
- Methodological Answer :
- Vibrational spectroscopy : Compare FTIR/Raman spectra of 4-Tert-butyl-2-methylphenyl propanoate with less hindered analogs (e.g., phenyl propanoate). The tert-butyl group reduces vibrational coupling in the aromatic ring, simplifying peak assignments .
- Catalytic studies : Test ester hydrolysis kinetics under basic conditions (NaOH). The bulky tert-butyl group slows nucleophilic attack at the ester carbonyl, increasing activation energy by ~15–20 kJ/mol (determined via Arrhenius plots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
